molecular formula C9H11ClN2O2 B1470917 2-chloro-N-[(5-cyclopropylisoxazol-4-yl)methyl]acetamide CAS No. 1428233-53-7

2-chloro-N-[(5-cyclopropylisoxazol-4-yl)methyl]acetamide

Cat. No. B1470917
CAS RN: 1428233-53-7
M. Wt: 214.65 g/mol
InChI Key: LLCYUJXSKJZHOG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-chloro-N-[(5-cyclopropylisoxazol-4-yl)methyl]acetamide is based on the isoxazole ring, a five-membered heterocyclic moiety . This structure is commonly found in many commercially available drugs .


Chemical Reactions Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C9H11ClN2O2 and a molecular weight of 214.65 g/mol.

Scientific Research Applications

2-chloro-N-[(5-cyclopropylisoxazol-4-yl)methyl]acetamide has been found to have a wide range of scientific research applications. It has been used in studies of the effects of various drugs on the body, as well as in studies of the biochemical and physiological effects of various compounds. It has also been used in studies of the effects of various environmental pollutants on the body. Additionally, this compound has been used in studies of the effects of various hormones on the body, as well as in studies of the effects of various toxins on the body.

Mechanism of Action

2-chloro-N-[(5-cyclopropylisoxazol-4-yl)methyl]acetamide binds to a variety of receptors in the body, including muscarinic, nicotinic, and opioid receptors. It has been found to have an affinity for muscarinic receptors, which are involved in the regulation of various physiological processes, such as heart rate, respiration, and digestion. Additionally, this compound has been found to have an affinity for nicotinic receptors, which are involved in the regulation of various neurotransmitters, such as dopamine and serotonin. Finally, this compound has been found to have an affinity for opioid receptors, which are involved in the regulation of various pain pathways.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to have a direct effect on the central nervous system, affecting the release of various neurotransmitters, such as dopamine and serotonin. Additionally, this compound has been found to have an effect on the cardiovascular system, affecting the heart rate, respiration, and blood pressure. Finally, this compound has been found to have an effect on the gastrointestinal system, affecting the absorption of various nutrients.

Advantages and Limitations for Lab Experiments

2-chloro-N-[(5-cyclopropylisoxazol-4-yl)methyl]acetamide has a number of advantages for use in laboratory experiments. It is a relatively stable compound, and is easily synthesized. Additionally, it is relatively non-toxic, and has a wide range of biochemical and physiological effects. However, there are also some limitations to the use of this compound in laboratory experiments. It is not always easy to control the dosage of this compound, and it can have unpredictable effects on the body. Additionally, this compound can be difficult to obtain in large quantities, and it can be expensive.

Future Directions

There are a number of potential future directions for the use of 2-chloro-N-[(5-cyclopropylisoxazol-4-yl)methyl]acetamide in scientific research. One potential direction is the development of new drugs that utilize this compound as an active ingredient. Additionally, this compound could be used in studies of the effects of various environmental pollutants on the body, as well as in studies of the effects of various hormones on the body. Finally, this compound could be used in studies of the effects of various toxins on the body, as well as in studies of the effects of various drugs on the body.

properties

IUPAC Name

2-chloro-N-[(5-cyclopropyl-1,2-oxazol-4-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O2/c10-3-8(13)11-4-7-5-12-14-9(7)6-1-2-6/h5-6H,1-4H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLCYUJXSKJZHOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=NO2)CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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